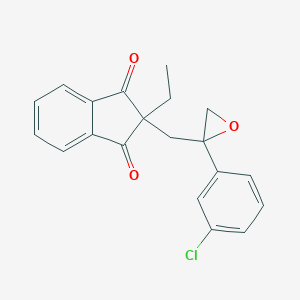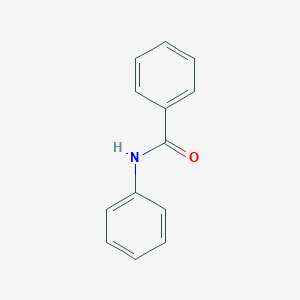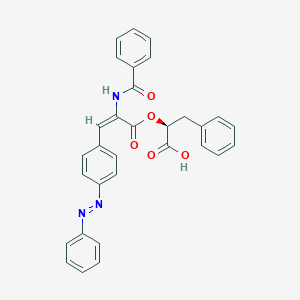
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate, also known as BP-LA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology.
Wirkmechanismus
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant response elements (AREs) in the body.
Biochemische Und Physiologische Effekte
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has been found to have a number of biochemical and physiological effects in the body. Studies have shown that O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, research could focus on the development of new synthetic analogs of O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate with improved solubility and bioavailability. Finally, studies could investigate the potential of O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate as a tool for studying the mechanisms of apoptosis and oxidative stress in the body.
Synthesemethoden
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate is synthesized by the condensation reaction between 4-phenylazo-N-benzoylaniline and beta-phenyllactic acid. This reaction is catalyzed by a mild acid, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
133658-51-2 |
|---|---|
Produktname |
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Molekularformel |
C31H25N3O5 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1 |
InChI-Schlüssel |
SUUBCCOJQFWJFI-UEZAZLIPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Synonyme |
BAPACPL O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



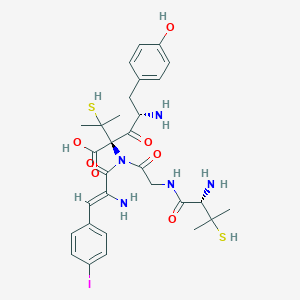
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
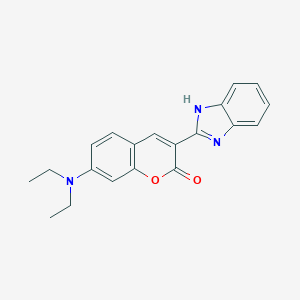
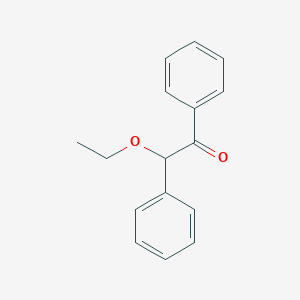
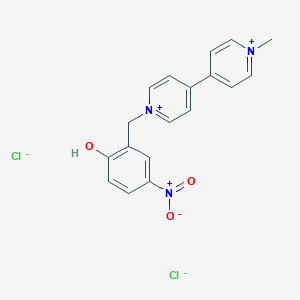

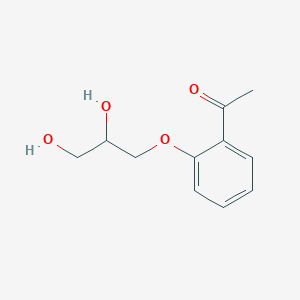
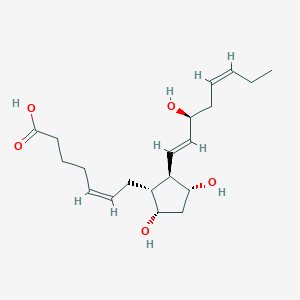
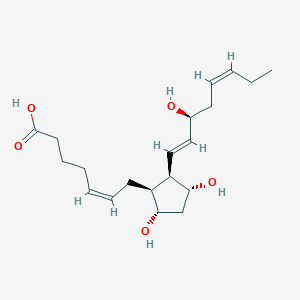

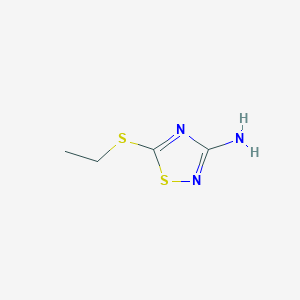
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
